molecular formula C17H14O5 B14618995 2-[3-(2-Hydroxy-5-methoxyphenyl)acryloyl]benzoic acid CAS No. 60878-08-2

2-[3-(2-Hydroxy-5-methoxyphenyl)acryloyl]benzoic acid

Cat. No.: B14618995
CAS No.: 60878-08-2
M. Wt: 298.29 g/mol
InChI Key: DFYJXWXXTWXYAF-UHFFFAOYSA-N
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Description

2-[3-(2-Hydroxy-5-methoxyphenyl)acryloyl]benzoic acid is an organic compound with the molecular formula C17H14O5 It is known for its unique structure, which includes both hydroxy and methoxy functional groups attached to a phenyl ring, as well as an acryloyl group linked to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(2-Hydroxy-5-methoxyphenyl)acryloyl]benzoic acid typically involves the reaction of 2-hydroxy-5-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and subsequent coupling with benzoic acid derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-[3-(2-Hydroxy-5-methoxyphenyl)acryloyl]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The acryloyl group can be reduced to form a saturated alkyl chain.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as sodium hydroxide (NaOH) or other strong bases.

Major Products:

    Oxidation: Formation of 2-[3-(2-Hydroxy-5-methoxyphenyl)acryloyl]benzaldehyde.

    Reduction: Formation of 2-[3-(2-Hydroxy-5-methoxyphenyl)propionyl]benzoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3-(2-Hydroxy-5-methoxyphenyl)acryloyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-[3-(2-Hydroxy-5-methoxyphenyl)acryloyl]benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The acryloyl group may also interact with nucleophiles in biological systems, leading to various biochemical effects.

Comparison with Similar Compounds

  • 2-Hydroxy-5-(3-(4-methoxyphenyl)acryloyl)benzoic acid
  • 2-Hydroxy-5-(3-(4-methylphenyl)acryloyl)benzoic acid
  • 2-Hydroxy-5-(3-(2-thienyl)acryloyl)benzoic acid

Comparison: 2-[3-(2-Hydroxy-5-methoxyphenyl)acryloyl]benzoic acid is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can significantly influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for various research applications.

Properties

CAS No.

60878-08-2

Molecular Formula

C17H14O5

Molecular Weight

298.29 g/mol

IUPAC Name

2-[3-(2-hydroxy-5-methoxyphenyl)prop-2-enoyl]benzoic acid

InChI

InChI=1S/C17H14O5/c1-22-12-7-9-15(18)11(10-12)6-8-16(19)13-4-2-3-5-14(13)17(20)21/h2-10,18H,1H3,(H,20,21)

InChI Key

DFYJXWXXTWXYAF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)O)C=CC(=O)C2=CC=CC=C2C(=O)O

Origin of Product

United States

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